molecular formula C12H18N2O2 B2918149 Tert-butyl 3-amino-3-(pyridin-2-yl)propanoate CAS No. 1260751-42-5

Tert-butyl 3-amino-3-(pyridin-2-yl)propanoate

Cat. No.: B2918149
CAS No.: 1260751-42-5
M. Wt: 222.288
InChI Key: ITLKZZZEPMFVAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-amino-3-(pyridin-2-yl)propanoate is a chiral amino acid derivative that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry . The compound features a pyridin-2-yl side chain, which introduces potential metal-coordinating and hydrogen-bonding capabilities, making it useful in catalyst design and the development of bioactive molecules . Its tert-butyl ester group enhances solubility in organic solvents and provides a robust protecting group that offers stability under a range of acidic conditions, allowing for selective deprotection in multi-step syntheses . The stereocenter of this molecule allows for its application in enantioselective synthesis, which is critical for the production of chiral pharmaceuticals and agrochemicals . Researchers utilize this compound extensively as a precursor in the construction of peptidomimetics and other complex molecular architectures. The reactive amino group serves as a key site for further functionalization, enabling the creation of amide bonds or the introduction of various substituents to explore structure-activity relationships . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 3-amino-3-pyridin-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)8-9(13)10-6-4-5-7-14-10/h4-7,9H,8,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLKZZZEPMFVAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-3-(pyridin-2-yl)propanoate typically involves the reaction of tert-butyl acrylate with 2-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-3-(pyridin-2-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-amino-3-(pyridin-2-yl)propanoate is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of heterocyclic compounds, which are valuable in drug discovery and development .

Biology

In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. It may serve as a starting material for the development of enzyme inhibitors or receptor modulators .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It can be used in the design of new drugs targeting specific diseases such as cancer, inflammation, or infectious diseases .

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties. Its versatility makes it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-(pyridin-2-yl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share the tert-butyl propanoate scaffold but differ in substituents, stereochemistry, and functional groups:

Pyridin-2-yl Derivatives with Additional Aryl/Heteroaryl Groups

C35: Tert-butyl (2R,3R)-2-((4-(tert-butyl)phenyl)amino)-3-hydroxy-3-(3-methoxyphenyl)-3-(pyridin-2-yl)propanoate Substituents: 3-Methoxyphenyl, hydroxy, and 4-(tert-butyl)phenylamino groups. Properties: White solid, [α]D optical activity, HPLC retention time (t₁ = 11.76 min) . Applications: Product of asymmetric aldol reactions, highlighting its role in stereoselective synthesis.

C43: Tert-butyl (2R,3R)-2-((4-(tert-butyl)phenyl)amino)-3-(3-chloro-4-fluorophenyl)-3-hydroxy-3-(pyridin-2-yl)propanoate Substituents: 3-Chloro-4-fluorophenyl and hydroxy groups. Properties: Melting point 47–49°C, 68% yield, 96%/84% enantiomeric excess (ee) . Applications: Halogenated derivatives may enhance bioavailability in drug candidates.

Derivatives with Non-Pyridine Aromatic Systems

C44: Tert-butyl (2R,3R)-2-((4-(tert-butyl)phenyl)amino)-3-hydroxy-3-(naphthalen-2-yl)-3-(pyridin-2-yl)propanoate Substituents: Naphthalen-2-yl group. Properties: 72% yield, distinct NMR shifts (δ = 7.54 ppm for aromatic protons) . Applications: Extended aromatic systems improve UV detection in analytical methods.

Amino and Hydroxy-Substituted Analogues

Tert-butyl 2-amino-3-hydroxy-3-{6-[methyl(propan-2-yl)amino]pyridin-3-yl}propanoate Substituents: Hydroxy and methyl(isopropyl)amino groups on pyridine. Properties: Molecular formula C₁₆H₂₇N₃O₃, CAS 2059939-68-1 . Applications: Polar functional groups may enhance solubility for biological testing.

Physical and Chemical Properties

Compound Molecular Formula Melting Point (°C) Yield (%) Enantiomeric Excess (ee) Key Functional Groups
Target Compound C₁₃H₁₉N₂O₂ N/A N/A N/A Pyridin-2-yl, amino
C35 C₂₈H₃₄N₂O₄ N/A N/A 98%/94% 3-Methoxyphenyl, hydroxy
C43 C₂₆H₂₉ClFN₃O₃ 47–49 68 96%/84% 3-Chloro-4-fluorophenyl, hydroxy
C44 C₃₀H₃₃N₃O₃ N/A 72 N/A Naphthalen-2-yl
C38 C₂₈H₃₉N₃O₃ N/A 78 99%/93% 4-(tert-butyl)phenyl
Key Observations :
  • Steric Effects : Bulky substituents (e.g., naphthalen-2-yl in C44) reduce reaction yields but improve chromatographic resolution .
  • Optical Activity : High enantiomeric excess (up to 99% ee in C38) underscores the efficacy of asymmetric catalysis methods .

Biological Activity

Tert-butyl 3-amino-3-(pyridin-2-yl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Tert-butyl group : Enhances lipophilicity and solubility.
  • Amino group : Capable of forming hydrogen bonds with biological targets.
  • Pyridine ring : Contributes to π-π stacking interactions and electronic properties.

The molecular formula is C13H18N2O2C_{13}H_{18}N_2O_2, with a molecular weight of approximately 234.29 g/mol.

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Interaction : The amino group can form hydrogen bonds, influencing enzyme activity and potentially leading to inhibition or activation.
  • Receptor Modulation : The compound may interact with various receptors, modulating their activity and initiating downstream signaling pathways.
  • Neuroprotective Effects : Studies indicate that this compound may protect neuronal cells from damage, suggesting potential applications in treating neurodegenerative diseases.

Biological Activity Overview

The biological activities associated with this compound include:

Activity Description
NeuroprotectionProtects neurons from oxidative stress and apoptosis in vitro.
Antimicrobial PropertiesExhibits activity against certain bacterial strains, indicating potential as an antibiotic .
Antitumor EffectsPreliminary studies suggest it may inhibit cancer cell proliferation.

Case Studies and Research Findings

  • Neuroprotective Studies :
    • A study investigated the neuroprotective effects of this compound in a model of oxidative stress. The results indicated a significant reduction in cell death compared to control groups, highlighting the compound's potential in treating conditions like Alzheimer's disease.
  • Antimicrobial Activity :
    • Research focused on the compound's ability to inhibit Chlamydia trachomatis growth demonstrated selective activity without affecting host cell viability. This suggests that derivatives of pyridine-based compounds could be developed as targeted therapies for chlamydial infections .
  • Antitumor Properties :
    • In vitro assays showed that this compound could reduce the proliferation of specific cancer cell lines by inducing apoptosis, indicating its potential as an anticancer agent.

Synthesis and Applications

The synthesis of this compound typically involves several steps, including:

  • Formation of the tert-butyl ester.
  • Introduction of the amino group via amination reactions.
  • Functionalization of the pyridine ring to enhance biological activity.

The compound serves as a versatile building block in organic synthesis and drug development, particularly for creating derivatives with enhanced therapeutic properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.